Coumarin 30 exhibits strong fluorescence properties, making it a valuable tool in various research applications. Its fluorescence spectrum peaks at around 470 nm with an excitation wavelength of 380 nm [Source: ]. This characteristic allows its use in:
Coumarin 30 is being explored for its potential application in OPV devices, which are solar cells that utilize organic materials for light absorption and energy conversion. Its unique properties, including high photoluminescence quantum yield and good electron mobility, make it a promising candidate for developing efficient OPV devices [Source: ].
Recent studies have investigated the potential anticancer properties of Coumarin 30. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, suggesting its potential as a therapeutic agent or an adjunct in cancer treatment [Source: ]. However, further research is needed to understand its specific mechanisms of action and potential therapeutic efficacy in vivo.
Coumarin 30 is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure, which is represented by the molecular formula C21H21N3O2. It is primarily used as a laser dye due to its strong fluorescence properties. The compound exhibits significant absorption at approximately 407.5 nm, making it suitable for various photonic applications, including fluorescence spectroscopy and laser technology .
Coumarin 30 exhibits notable biological activities, particularly in the realm of medicinal chemistry:
Several synthesis methods are employed to produce Coumarin 30:
In industrial settings, large-scale production often employs continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are increasingly being integrated into these processes to enhance environmental sustainability .
Coumarin 30 has diverse applications across various fields:
Studies on Coumarin 30's interactions have revealed important insights into its biological effects:
Coumarin 30 shares structural similarities with other coumarins but stands out due to its specific biological activities and applications. Here are some similar compounds for comparison:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Coumarin | Basic coumarin structure (C9H6O2) | Found in many plants; used in flavoring |
Coumarin 1 | Similar structure but lacks nitrogen atoms | Less fluorescent than Coumarin 30 |
Coumarin 7 | Contains additional hydroxyl groups | Exhibits different solubility properties |
Coumarin 515 | A laser dye with different substituents | Used primarily in laser applications |
Dihydrocoumarin | Reduced form of coumarins | Different reactivity profile compared to Coumarin 30 |
Coumarin 30's unique nitrogen-containing structure enhances its biological activity compared to simpler coumarins, making it valuable in both research and industrial applications .
Coumarin 30 features a coumarin backbone (2H-1-benzopyran-2-one) substituted at the 3- and 7-positions (Figure 1). Key structural components include:
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁N₃O₂ |
Molecular Weight | 347.41 g/mol |
CAS Registry Number | 41044-12-6 |
λmax (absorption) | 408–413 nm (ethanol) |
λem (emission) | 478 nm (ethanol) |
The planar structure and extended conjugation enable efficient intramolecular charge transfer (ICT), making it a potent fluorophore.
Coumarin derivatives were first isolated in 1820, but Coumarin 30 emerged later as part of efforts to optimize laser dyes. Developed in the mid-20th century, its synthesis leveraged advancements in heterocyclic chemistry to improve photostability and quantum yield compared to early coumarins. By the 1970s, it became a standard in dye lasers for its blue-green emission (λlaser ≈ 510 nm).
The compound is designated under multiple naming systems:
Coumarin 30 belongs to the 3-substituted coumarin subclass, distinguished by:
Coumarin 30 shares structural motifs with derivatives used in diverse applications:
Table 2: Comparative Spectral Properties
Compound | λabs (nm) | λem (nm) | Quantum Yield |
---|---|---|---|
Coumarin 30 | 413 | 478 | 0.80 |
Coumarin 6 | 460 | 505 | 0.78 |
Coumarin 153 | 425 | 530 | 0.85 |
Data from highlight its optimal balance between absorption range and emission efficiency.
Coumarin 30 possesses the molecular formula C₂₁H₂₁N₃O₂, corresponding to a molecular weight of 347.41 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 41044-12-6 [3] [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-1-benzopyran-2-one [1] [5].
The molecular structure can be represented by the SMILES notation: CCN(CC)c1ccc2C=C(C(=O)Oc2c1)c3nc4ccccc4n3C [5] [7]. The InChI representation is: InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3 [2] [5].
Table 1: Basic Molecular Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₁N₃O₂ | [1] [2] [3] |
Molecular Weight | 347.41 g/mol | [3] [9] |
CAS Registry Number | 41044-12-6 | [3] [5] |
IUPAC Name | 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-1-benzopyran-2-one | [1] [5] |
Common Synonyms | Coumarin 515, 3-(2-N-Methylbenzimidazolyl)-7-N,N-diethylaminocoumarin | [3] [5] |
The molecular architecture of Coumarin 30 incorporates two primary functional components: the benzimidazole moiety and the diethylamino group, both attached to the coumarin backbone [1] [6]. The benzimidazole unit is specifically positioned at the 3-position of the coumarin ring system, with a methyl substituent on the nitrogen atom of the benzimidazole ring [6] [18].
The diethylamino group occupies the 7-position of the coumarin ring system, contributing significantly to the electron-donating properties of the molecule [17] [21]. This diethylamino substitution plays a crucial role in the intramolecular charge transfer characteristics of the compound [12] [17]. The electron-donating properties of the diethylamino group facilitate conjugation between the substituent at position 7 and the coumarin backbone, enhancing the fluorescence properties of the molecule [17] [21].
The benzimidazole moiety contributes to the extended conjugated system of the molecule, which is responsible for the compound's characteristic absorption and emission properties [6] [16]. The 1-methyl-1H-benzimidazol-2-yl substituent at position 3 of the coumarin ring creates a larger conjugated system compared to simpler coumarin derivatives [6].
The overall molecular structure represents a hybrid system where the coumarin core serves as the fundamental chromophore, while the benzimidazole and diethylamino substituents modulate the electronic properties and optical characteristics [16] [20]. This structural arrangement results in a compound with distinct photophysical properties suitable for laser dye applications [5] [6].
Coumarin 30 exists as a solid at room temperature, specifically manifesting as a crystalline powder [3] [5]. The compound exhibits a characteristic light yellow to yellow to green coloration [3]. Various sources describe the appearance as ranging from bright yellow powder to yellow crystalline powder, indicating consistency in the visual characteristics across different preparations [3] [19].
The crystalline nature of Coumarin 30 has been confirmed through various analytical techniques, with the compound demonstrating stable crystal formation under standard conditions [3] [5]. The powder form facilitates handling and application in various optical and laser systems [5] [7].
Table 2: Physical Appearance Properties
Property | Value | Reference |
---|---|---|
Physical State | Solid | [5] [7] |
Appearance (Color) | Light yellow to yellow to green | [3] |
Appearance (Form) | Crystalline powder | [3] [5] |
Crystal Habit | Powder to crystal | [3] |
The thermal properties of Coumarin 30 have been extensively characterized, with the melting point consistently reported within the range of 225-229°C [3] [5] [7] [9]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, consistent with the presence of the extended conjugated system and potential hydrogen bonding interactions [3] [9].
The predicted boiling point of Coumarin 30 is estimated at 588.0 ± 60.0°C at 760 mmHg [3] [9]. This high boiling point reflects the substantial molecular weight and the presence of multiple aromatic ring systems within the molecular structure [9]. The predicted flash point has been calculated at 309.4 ± 32.9°C, indicating the compound's thermal stability under normal handling conditions [9].
Table 3: Thermal Properties
Property | Value | Reference |
---|---|---|
Melting Point | 225-229°C | [3] [5] [7] [9] |
Boiling Point (Predicted) | 588.0 ± 60.0°C at 760 mmHg | [3] [9] |
Flash Point (Predicted) | 309.4 ± 32.9°C | [9] |
Decomposition Temperature | Not determined | [14] |
The predicted density of Coumarin 30 is 1.2 ± 0.1 g/cm³, which is consistent with the molecular composition and crystal packing characteristics of the compound [3] [9]. This density value reflects the presence of multiple aromatic ring systems and the overall molecular architecture [9].
Regarding solubility characteristics, Coumarin 30 demonstrates poor solubility in water, which is typical for compounds with extensive aromatic conjugation and hydrophobic character [5]. However, the compound exhibits good solubility in organic solvents, particularly methanol and other polar organic solvents [5]. The predicted pKa value of 4.70 ± 0.10 indicates the compound's acidic character under aqueous conditions [3].
The solubility profile of Coumarin 30 in various solvents has been studied extensively due to its applications as a laser dye [12]. The compound shows enhanced solubility in polar aprotic solvents compared to protic solvents, which affects its photophysical properties in different media [12].
Table 4: Density and Solubility Parameters
Property | Value | Reference |
---|---|---|
Density (Predicted) | 1.2 ± 0.1 g/cm³ | [3] [9] |
Water Solubility | Poorly soluble | [5] |
Methanol Solubility | Soluble | [5] |
General Solubility | Soluble in organic solvents | [5] |
pKa (Predicted) | 4.70 ± 0.10 | [3] |
The crystallographic analysis of Coumarin 30 and related coumarin derivatives has revealed important structural information about the molecular packing and intermolecular interactions [11] [15]. X-ray crystallographic studies of similar coumarin compounds indicate that these molecules typically exhibit planar or near-planar conformations with specific dihedral angles between the various ring systems [11].
In related coumarin structures, the molecular packing is often stabilized by weak intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds, pi-pi stacking interactions, and carbonyl lone pair to pi interactions [15]. These cooperative weak forces play crucial roles in determining the solid-state properties and crystal stability [15].
The crystal structure analysis of similar compounds has shown that the coumarin ring system typically maintains its planarity, while the substituent groups may adopt specific orientations to minimize steric hindrance and maximize favorable intermolecular interactions [11] [15]. The benzimidazole moiety and diethylamino group in Coumarin 30 likely contribute to the overall crystal packing through their ability to participate in weak hydrogen bonding and pi-pi interactions [15] [16].
Hirshfeld surface analyses of related coumarin derivatives have demonstrated that more than two-thirds of the close contacts in the crystal structure are associated with weak interactions, highlighting the importance of these forces in determining the crystallographic properties [15]. The specific crystallographic parameters for Coumarin 30, including unit cell dimensions and space group, require further detailed single-crystal X-ray diffraction studies to be fully characterized [11] [15].
Table 5: Spectroscopic and Crystallographic Data
Property | Value | Reference |
---|---|---|
UV Absorption Maximum (λmax) | 408-413 nm | [3] [5] [8] |
Fluorescence Emission Maximum | 476-478 nm | [5] [6] [8] |
Excitation Peak | 408 nm | [8] |
Emission Peak | 478 nm | [8] |
Lasing Peak | 510 nm | [5] |
Lasing Range | 492-550 nm (ethylene glycol) | [5] |
Coumarin 30 exhibits a characteristic absorption maximum at approximately 408 nanometers when measured in acetonitrile solvent [1] [2]. The PhotochemCAD database reports the precise absorption wavelength as 407.5 nanometers in acetonitrile, measured using a Cary 3 spectrophotometer [1]. The Atomic Absorption and Emission Bioquest database confirms the excitation peak at 408 nanometers [2], demonstrating excellent agreement between different measurement facilities.
This absorption maximum corresponds to the π→π* electronic transition characteristic of the coumarin chromophore system [3]. The relatively long wavelength absorption compared to unsubstituted coumarin reflects the extended conjugation achieved through the 7-diethylamino electron-donating substituent and the 3-benzimidazolyl group, which creates an intramolecular charge transfer system [4] [3].
The absorption spectrum of Coumarin 30 shows solvent-dependent characteristics typical of charge-transfer dyes. In different solvents, the absorption maxima can shift slightly, with values ranging from 407.5 nanometers in acetonitrile to 413 nanometers in ethanol, as reported by Sigma-Aldrich [5] [6]. This bathochromic shift with increasing solvent polarity indicates the involvement of charge-transfer character in the electronic transition [3].
The fluorescence emission spectrum of Coumarin 30 displays a maximum at approximately 478 nanometers [2] [5] [6]. Both the Atomic Absorption and Emission Bioquest database and Sigma-Aldrich specifications confirm the emission maximum at 478 nanometers in ethanol [2] [5] [6]. This emission wavelength places Coumarin 30 in the blue-green region of the visible spectrum, making it particularly valuable as a laser dye for applications requiring coherent light in this spectral range.
The Stokes shift, calculated as the difference between absorption and emission maxima, is approximately 70 nanometers (from 408 nanometers absorption to 478 nanometers emission). This moderate Stokes shift indicates efficient energy transfer from the excited singlet state to the fluorescent state with minimal energy loss through vibrational relaxation [4] [3].
The fluorescence emission characteristics show the typical single broad band without vibrational structure, consistent with the charge-transfer nature of the excited state [4]. The emission intensity and wavelength demonstrate solvent dependence, with the compound showing enhanced fluorescence in rigid environments compared to solution [4].
The quantum yield of Coumarin 30 demonstrates remarkably high values across different solvent systems. The Atomic Absorption and Emission Bioquest database reports a quantum yield of 0.67 in acetonitrile [7], while the PhotochemCAD database indicates a quantum yield of 0.80 in ethanol [1]. These values approach unity, indicating exceptional fluorescence efficiency characteristic of high-quality laser dyes.
The high quantum yield values reflect the efficient competition between radiative and non-radiative decay pathways in the excited state. The 7-diethylamino substituent plays a crucial role in enhancing the quantum yield by providing strong electron-donating character that stabilizes the excited state and reduces non-radiative decay channels [4] [3].
In polymer matrices, quantum yields can approach even higher values. Research has shown that 7-dimethylamino coumarin derivatives can achieve quantum yields approaching 1.0 in polar polymer matrices such as polymethyl methacrylate and polyvinyl chloride, due to structural stiffening and reduced rotational freedom [4]. This behavior suggests that Coumarin 30 may exhibit similar enhancement in rigid environments.
The molar absorption coefficient of Coumarin 30 has been precisely determined as 54,000 M⁻¹cm⁻¹ at 407.5 nanometers in acetonitrile [1]. This high extinction coefficient indicates strong electronic coupling between the ground and excited states, characteristic of allowed π→π* transitions in conjugated systems.
The PhotochemCAD database, which provides standardized spectroscopic measurements, reports this value based on measurements performed using a Cary 3 spectrophotometer on June 21, 1995 [1]. The high absorption coefficient makes Coumarin 30 particularly suitable for applications requiring strong light absorption, such as laser dye applications where efficient photon absorption is critical.
The Technical Chemical Industries specification confirms a minimum molar extinction coefficient of 40,000 at 413-415 nanometers in ethanol [8], demonstrating that the compound maintains high absorptivity across different solvent systems. This consistency in absorption strength across solvents indicates the robust nature of the electronic transition.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of Coumarin 30. The compound exhibits characteristic signals consistent with its molecular structure: 7-diethylamino-3-(1-methyl-2-benzimidazolyl)coumarin [9] [10] [11].
The ¹H Nuclear Magnetic Resonance spectrum shows distinctive features including the benzimidazole aromatic protons, the coumarin ring protons, and the diethylamino group signals [9]. The methyl group attached to the benzimidazole nitrogen typically appears as a singlet around 2.6-4.0 parts per million depending on the solvent and complexation state [12].
Research has demonstrated that Coumarin 30 can form host-guest complexes with macrocyclic hosts like cucurbit [13]uril, leading to significant complexation-induced shifts in Nuclear Magnetic Resonance spectra [12]. These studies revealed that the aromatic protons of the coumarin core display upfield shifts of 0.35-0.49 parts per million when complexed, indicating encapsulation within the hydrophobic cavity of the host molecule [12].
The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural confirmation, showing the characteristic carbonyl carbon of the coumarin lactone ring and the various aromatic carbons of both the coumarin and benzimidazole moieties [14] [15]. The structural assignment has been confirmed through two-dimensional Nuclear Magnetic Resonance techniques including correlation spectroscopy and heteronuclear multiple bond correlation [16].
The infrared spectrum of Coumarin 30 exhibits characteristic vibrational bands that confirm its molecular structure. The most prominent feature is the carbonyl stretching vibration of the coumarin lactone ring, which appears at approximately 1720-1733 cm⁻¹ [14] [17]. This frequency is typical for the α,β-unsaturated lactone system in coumarin derivatives.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the diethylamino groups are observed at lower frequencies [14]. The benzimidazole ring contributes additional aromatic stretching and bending modes throughout the fingerprint region.
The carbon-nitrogen stretching vibrations, particularly those associated with the benzimidazole ring system, appear around 1620-1628 cm⁻¹ [17]. These bands are particularly diagnostic for distinguishing between different coumarin derivatives with various nitrogen-containing substituents.
Density functional theory calculations have been used to assign vibrational frequencies in coumarin derivatives, showing good agreement between computed and experimental values [14]. The infrared intensity patterns provide insight into the charge distribution within the molecule, with higher intensities corresponding to bonds with greater charge transfer character.
Table 1: Comprehensive Spectroscopic Data for Coumarin 30 | |||
---|---|---|---|
Parameter | Value | Solvent/Conditions | Reference |
UV-Vis Absorption Maximum (nm) | 407.5-408 | Acetonitrile | PhotochemCAD, AAT Bioquest [1] [2] |
Absorption Coefficient (M⁻¹cm⁻¹) | 54,000 | Acetonitrile at 407.5 nm | PhotochemCAD [1] |
Fluorescence Emission Maximum (nm) | 478 | Ethanol | AAT Bioquest, Sigma-Aldrich [2] [5] [6] |
Quantum Yield (Φ) | 0.67-0.80 | Various solvents | Multiple sources [1] [7] |
Stokes Shift (nm) | ~70 | Calculated | Derived from absorption/emission data |
Molecular Formula | C₂₁H₂₁N₃O₂ | - | PubChem, Multiple sources [11] [5] [6] |
Molecular Weight (g/mol) | 347.41 | - | Multiple sources [10] [11] [5] [6] |
Melting Point (°C) | 225-229 | - | Sigma-Aldrich [5] [6] |
Infrared C=O Stretch (cm⁻¹) | 1720-1733 | KBr pellet | Literature compilation [14] [17] |
Infrared C=N Stretch (cm⁻¹) | 1620-1628 | KBr pellet | Literature compilation [14] [17] |
Irritant